molecular formula C24H18ClN5O2S B11646363 N-{[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide

N-{[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B11646363
M. Wt: 476.0 g/mol
InChI Key: CWJPAVMZMLQINK-UHFFFAOYSA-N
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Description

1-[2-(3-CHLORO-4-METHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-3-(3-METHYL-1-BENZOFURAN-2-CARBONYL)THIOUREA is a complex organic compound that features a benzotriazole moiety, a benzofuran ring, and a thiourea group

Preparation Methods

The synthesis of 1-[2-(3-CHLORO-4-METHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-3-(3-METHYL-1-BENZOFURAN-2-CARBONYL)THIOUREA involves multiple steps, typically starting with the preparation of the benzotriazole and benzofuran intermediates. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts. Industrial production methods may involve large-scale reactions in batch or continuous flow reactors, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzotriazole or benzofuran rings, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

1-[2-(3-CHLORO-4-METHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-3-(3-METHYL-1-BENZOFURAN-2-CARBONYL)THIOUREA has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(3-CHLORO-4-METHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-3-(3-METHYL-1-BENZOFURAN-2-CARBONYL)THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, inhibiting their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes .

Comparison with Similar Compounds

Similar compounds to 1-[2-(3-CHLORO-4-METHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-3-(3-METHYL-1-BENZOFURAN-2-CARBONYL)THIOUREA include other benzotriazole derivatives and benzofuran-based compounds. These compounds share structural similarities but may differ in their chemical reactivity, biological activity, or physical properties.

Properties

Molecular Formula

C24H18ClN5O2S

Molecular Weight

476.0 g/mol

IUPAC Name

N-[[2-(3-chloro-4-methylphenyl)benzotriazol-5-yl]carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C24H18ClN5O2S/c1-13-7-9-16(12-18(13)25)30-28-19-10-8-15(11-20(19)29-30)26-24(33)27-23(31)22-14(2)17-5-3-4-6-21(17)32-22/h3-12H,1-2H3,(H2,26,27,31,33)

InChI Key

CWJPAVMZMLQINK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=S)NC(=O)C4=C(C5=CC=CC=C5O4)C)Cl

Origin of Product

United States

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